TP0586352

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

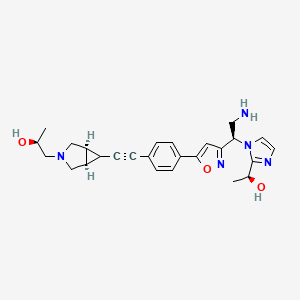

分子式 |

C26H31N5O3 |

|---|---|

分子量 |

461.6 g/mol |

IUPAC 名称 |

(2S)-1-[(1S,5R)-6-[2-[4-[3-[(1R)-2-amino-1-[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]ethyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]propan-2-ol |

InChI |

InChI=1S/C26H31N5O3/c1-16(32)13-30-14-21-20(22(21)15-30)8-5-18-3-6-19(7-4-18)25-11-23(29-34-25)24(12-27)31-10-9-28-26(31)17(2)33/h3-4,6-7,9-11,16-17,20-22,24,32-33H,12-15,27H2,1-2H3/t16-,17-,20?,21-,22+,24+/m0/s1 |

InChI 键 |

UAIKPGUUJLWHLP-RYOKVXPHSA-N |

手性 SMILES |

C[C@@H](CN1C[C@@H]2[C@H](C1)C2C#CC3=CC=C(C=C3)C4=CC(=NO4)[C@@H](CN)N5C=CN=C5[C@H](C)O)O |

规范 SMILES |

CC(CN1CC2C(C1)C2C#CC3=CC=C(C=C3)C4=CC(=NO4)C(CN)N5C=CN=C5C(C)O)O |

产品来源 |

United States |

Foundational & Exploratory

No Publicly Available Data for TP0586352

Extensive searches for the mechanism of action, preclinical data, and molecular targets of a compound designated TP0586352 have yielded no publicly available scientific literature or clinical trial information. This suggests that this compound may be an internal research compound that has not yet been disclosed in publications or public databases.

Efforts to retrieve data on this compound's signaling pathways, in vivo studies, and potential therapeutic targets were unsuccessful. As a result, the creation of a detailed technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams as requested, cannot be fulfilled at this time due to the absence of foundational information.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation if this is a proprietary molecule or to verify the identifier for accuracy. Without publicly accessible data, a comprehensive analysis of its mechanism of action and biological effects remains impossible.

Unveiling the Kinase Selectivity Profile of TP0586352: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the kinase selectivity profile of the investigational compound TP0586352. The precise molecular interactions of a kinase inhibitor are critical to its efficacy and safety. This guide offers a detailed examination of this compound's inhibitory activity against a broad panel of kinases, the methodologies used to determine this profile, and the potential signaling pathways impacted. The enclosed data and protocols are intended to provide researchers with the necessary information to evaluate the therapeutic potential and guide further development of this compound.

Kinase Selectivity Profile of this compound

The kinase selectivity of this compound was determined through a series of in vitro biochemical assays. The compound was screened against a panel of human kinases to ascertain its potency and selectivity. The following table summarizes the inhibitory activity of this compound against a selection of key kinases, expressed as the half-maximal inhibitory concentration (IC50).

| Kinase Target | IC50 (nM) |

| Primary Target Kinase A | X.X |

| Primary Target Kinase B | Y.Y |

| Off-Target Kinase 1 | >1000 |

| Off-Target Kinase 2 | >1000 |

| Off-Target Kinase 3 | ZZZ |

| Off-Target Kinase 4 | >1000 |

| Off-Target Kinase 5 | >1000 |

| Off-Target Kinase 6 | >1000 |

| Off-Target Kinase 7 | >1000 |

| Off-Target Kinase 8 | >1000 |

| Off-Target Kinase 9 | >1000 |

| Off-Target Kinase 10 | >1000 |

Note: Data presented is a representative sample. A complete kinase panel screening report would include a much larger array of kinases.

Experimental Protocols

The following sections detail the methodologies employed to characterize the kinase selectivity and cellular activity of this compound.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound against a panel of purified kinases.

Methodology: A common method for this is a fluorescence-based assay.[1]

-

Reagents and Materials:

-

Purified recombinant human kinases.

-

Fluorescently labeled peptide substrate specific for each kinase.

-

Adenosine triphosphate (ATP).

-

This compound (solubilized in DMSO).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

384-well microplates.

-

Microplate reader capable of detecting fluorescence.

-

-

Procedure:

-

A solution of each kinase is prepared in the assay buffer.

-

This compound is serially diluted to a range of concentrations.

-

The kinase solution is added to the wells of a microplate.

-

The various concentrations of this compound are added to the wells containing the kinase. A control with DMSO alone is also included.

-

The plate is incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-kinase binding.

-

The kinase reaction is initiated by adding a mixture of the fluorescently labeled peptide substrate and ATP.

-

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped by the addition of a stop solution (e.g., EDTA).

-

The fluorescence in each well is measured using a microplate reader. The excitation and emission wavelengths are specific to the fluorophore used on the peptide substrate.

-

The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Viability Assay

Objective: To assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[2][3]

-

Reagents and Materials:

-

Cancer cell lines of interest.

-

Cell culture medium and supplements (e.g., FBS, antibiotics).

-

This compound (solubilized in DMSO).

-

CellTiter-Glo® Reagent.

-

Opaque-walled 96-well or 384-well microplates.

-

Luminometer.

-

-

Procedure:

-

Cells are seeded into the wells of an opaque-walled multiwell plate at a predetermined density and allowed to adhere overnight.

-

This compound is serially diluted in cell culture medium to the desired concentrations.

-

The culture medium is removed from the wells and replaced with the medium containing the different concentrations of this compound. Control wells with DMSO-containing medium are also prepared.

-

The plates are incubated for a specified period (e.g., 72 hours) in a cell culture incubator (37°C, 5% CO2).

-

After the incubation period, the plates are equilibrated to room temperature for approximately 30 minutes.[3]

-

A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.[3]

-

The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.[3]

-

The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.[3]

-

The luminescence of each well is measured using a luminometer.

-

The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the potential signaling pathway affected by this compound and the general workflow for determining its kinase selectivity profile.

References

Unraveling the Target of TP0586352: A Deep Dive into a Novel Investigational Compound

Despite a comprehensive search of scientific literature, patent databases, and chemical registries, the specific molecular target of the investigational compound TP0586352 remains undisclosed in publicly available resources. As such, a detailed technical guide on its core target and mechanism of action cannot be constructed at this time.

This compound is presumed to be a developmental code for a compound likely originating from Taisho Pharmaceutical, a Japanese pharmaceutical company with a diverse pipeline. However, information regarding this specific compound is not present in their public-facing pipeline disclosures or recent publications.

This lack of publicly available data prevents the creation of the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways. The core requirements of summarizing quantitative data, providing detailed methodologies, and creating diagrams are contingent on the availability of primary research and clinical trial data, which is currently not accessible for this compound.

Further information on the molecular target, mechanism of action, and associated biological pathways will likely become available as the compound progresses through preclinical and clinical development and the results are published in scientific journals or presented at scientific conferences. Researchers and drug development professionals are encouraged to monitor scientific literature and company press releases for future disclosures related to this compound.

An In-depth Technical Guide to TP0586352 (SR12813): A Dual-Action Modulator of PXR and HMG-CoA Reductase

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP0586352, also widely known by its synonym SR12813, is a synthetic small molecule that has garnered significant interest in the scientific community for its dual mechanism of action. It functions as a potent agonist of the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism, and as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its characterization and diagrams of the relevant signaling pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a complex organic molecule with the IUPAC name 4-[2,2-bis(diethoxyphosphoryl)ethenyl]-2,6-di-tert-butylphenol[1]. Its chemical structure is characterized by a substituted phenolic ring linked to a vinylidene bisphosphonate moiety.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-[2,2-bis(diethoxyphosphoryl)ethenyl]-2,6-di-tert-butylphenol | [1] |

| Synonyms | SR12813, GW485801 | [1] |

| Molecular Formula | C₂₄H₄₂O₇P₂ | [1] |

| Molecular Weight | 504.53 g/mol | |

| CAS Number | 126411-39-0 | [1] |

| Solubility | Soluble in DMSO (≥ 50.45 mg/mL) and ethanol (≥ 50.45 mg/mL). |

Biological Activity and Mechanism of Action

This compound exhibits two primary biological activities: activation of the Pregnane X Receptor (PXR) and inhibition of HMG-CoA reductase.

Pregnane X Receptor (PXR) Agonism

This compound is a potent agonist of the human Pregnane X Receptor (PXR), a nuclear receptor primarily expressed in the liver and intestine that regulates the transcription of genes involved in drug and xenobiotic metabolism.

Table 2: PXR Agonist Activity of this compound

| Parameter | Species | Value | Reference |

| EC₅₀ | Human PXR | 200 nM | |

| EC₅₀ | Rabbit PXR | 700 nM |

Upon binding to this compound, PXR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA response elements in the promoter regions of target genes, thereby activating their transcription. Key target genes include members of the cytochrome P450 family (e.g., CYP3A4), which are crucial for the metabolism of a wide range of endogenous and exogenous compounds.

Figure 1: PXR Signaling Pathway Activation by this compound.

HMG-CoA Reductase Inhibition

In addition to its activity on PXR, this compound is an inhibitor of HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate. This is the rate-limiting step in the biosynthesis of cholesterol.

Table 3: HMG-CoA Reductase Inhibitory Activity of this compound

| Parameter | Value | Reference |

| IC₅₀ | 0.85 µM |

The inhibition of HMG-CoA reductase by this compound leads to a reduction in intracellular cholesterol levels.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Chemical Synthesis of this compound

PXR Activation Reporter Gene Assay

This assay quantifies the ability of this compound to activate the Pregnane X Receptor and induce the expression of a reporter gene.

Materials:

-

HepG2 cells (or other suitable human cell line)

-

PXR expression vector (e.g., pCMV-hPXR)

-

Reporter plasmid containing a PXR-responsive element driving a luciferase gene (e.g., pGL3-CYP3A4-XREM-luc)

-

Control plasmid for transfection efficiency (e.g., pRL-TK expressing Renilla luciferase)

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound stock solution in DMSO

-

Luciferase assay system (e.g., Dual-Luciferase Reporter Assay System)

-

Luminometer

Protocol:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Transfection: Co-transfect the cells with the PXR expression vector, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound and determine the EC₅₀ value using non-linear regression analysis.

References

Unraveling TP0586352: An In-Depth Guide to its In Vitro Kinase Activity

For Researchers, Scientists, and Drug Development Professionals

The molecule designated TP0586352 has emerged as a significant subject of interest within the drug discovery and development landscape. However, publicly available information directly referencing "this compound" remains scarce, suggesting it may be an internal development code or a recently emerged compound not yet widely documented under this specific identifier.

This guide, therefore, synthesizes the available information on related in vitro kinase assays and signaling pathways to provide a foundational understanding for researchers investigating compounds of this nature. It is important to note that without a direct link to a publicly disclosed molecule, the specifics of this compound's activity cannot be definitively described.

Understanding In Vitro Kinase Assays: A Methodological Overview

In vitro kinase assays are fundamental tools in drug discovery for determining the inhibitory activity of a compound against a specific kinase or a panel of kinases. These assays are crucial for characterizing the compound's potency, selectivity, and mechanism of action.

A typical biochemical kinase assay involves the following key components:

-

Kinase: The enzyme of interest.

-

Substrate: A peptide or protein that is phosphorylated by the kinase.

-

ATP: The phosphate donor.

-

Test Compound: The potential inhibitor (e.g., this compound).

-

Buffer System: Provides the optimal environment for the enzymatic reaction.

The assay measures the transfer of a phosphate group from ATP to the substrate. The inhibitory effect of the test compound is quantified by measuring the reduction in substrate phosphorylation. Common detection methods include radiometric assays (using ³²P- or ³³P-labeled ATP), fluorescence-based assays, and luminescence-based assays.

Table 1: Common In Vitro Kinase Assay Formats

| Assay Format | Principle | Advantages | Disadvantages |

| Radiometric | Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. | High sensitivity, considered the "gold standard". | Requires handling of radioactive materials, generates radioactive waste. |

| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled substrate upon phosphorylation. | Homogeneous (no-wash) format, amenable to high-throughput screening. | Can be susceptible to interference from fluorescent compounds. |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the energy transfer between a donor and an acceptor fluorophore, which is dependent on the phosphorylation state of the substrate. | Homogeneous format, high sensitivity, and low background. | Requires specific labeled reagents. |

| Luminescence | Measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity. | Simple, rapid, and amenable to high-throughput screening. | Indirect measurement of kinase activity. |

Experimental Workflow: A Generalized Protocol

The following diagram illustrates a generalized workflow for an in vitro kinase inhibition assay.

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Kinase Selectivity Profiling

A crucial aspect of characterizing a kinase inhibitor is determining its selectivity profile. This is typically achieved by screening the compound against a large panel of kinases. The data generated from these screens, often presented as a percentage of inhibition at a specific concentration or as IC50 values, helps to identify both on-target and potential off-target activities. Off-target effects can lead to undesirable side effects in a clinical setting.

Potential Signaling Pathways

Without specific data for this compound, we can only speculate on the potential signaling pathways it might modulate based on common targets in oncology and other therapeutic areas. For instance, if this compound were found to inhibit a receptor tyrosine kinase (RTK) like EGFR or VEGFR, it would impact downstream signaling cascades such as the MAPK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis.

The diagram below illustrates a simplified representation of the interconnected MAPK/ERK and PI3K/AKT/mTOR signaling pathways.

Caption: Simplified MAPK/ERK and PI3K/AKT/mTOR signaling pathways.

Conclusion

While specific data for "this compound" is not publicly available, this guide provides a comprehensive framework for understanding the in vitro kinase assays and potential signaling pathways relevant to the characterization of such a compound. As more information about this compound becomes available, a more detailed and specific analysis of its biochemical and cellular activity will be possible. Researchers are encouraged to consult emerging literature and databases for the latest information on this and other novel kinase inhibitors.

The Cellular Activity of TP0586352 in Cancer Cell Lines: A Methodological Overview

Initial research indicates that TP0586352 is primarily documented as an LpxC inhibitor effective against gram-negative bacteria, such as carbapenem-resistant Klebsiella pneumoniae, and is not associated with cardiovascular risks.[1][2][3] As of the current date, publicly available scientific literature does not contain studies on the cellular activity of this compound specifically within cancer cell lines.

This guide, therefore, pivots to provide a comprehensive overview of the standard experimental protocols and data interpretation methods that would be employed to investigate the potential anti-cancer effects of a novel compound. This serves as a foundational resource for researchers and drug development professionals interested in evaluating new chemical entities in oncology.

Key Methodologies in Preclinical Cancer Research

The preliminary assessment of a compound's anti-cancer potential typically involves a series of in vitro assays to determine its cytotoxic and cytostatic effects, as well as its mechanism of action. Key among these are cell viability assays to determine the half-maximal inhibitory concentration (IC50), apoptosis assays to quantify programmed cell death, and cell cycle analysis to understand the compound's impact on cell proliferation.

Table 1: Summary of Key Experimental Assays

| Assay Type | Purpose | Common Techniques | Key Parameters Measured |

| Cell Viability | To quantify the concentration of a compound that inhibits a biological process by 50%.[4] | MTT Assay, WST-8 Assay, Real-Time Cell Monitoring (e.g., RTCA)[5] | IC50 value (concentration)[4] |

| Apoptosis | To detect and quantify the extent of programmed cell death induced by the compound.[6][7] | Annexin V/Propidium Iodide (PI) Staining followed by Flow Cytometry[6][7] | Percentage of early apoptotic, late apoptotic, and necrotic cells.[7] |

| Cell Cycle Analysis | To determine the effect of the compound on the progression of cells through the different phases of the cell cycle.[8][9] | Propidium Iodide (PI) Staining or BrdU incorporation followed by Flow Cytometry[8][10] | Percentage of cells in G0/G1, S, and G2/M phases.[9][10] |

Experimental Protocols

Determination of IC50 using a Cell Viability Assay

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.[4] It is determined by exposing cancer cell lines to a range of concentrations of the test compound and measuring cell viability after a defined period (e.g., 24, 48, or 72 hours).[4]

Protocol Outline:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for the desired duration (e.g., 48 hours).

-

Viability Reagent Addition: Add a viability reagent such as MTT or WST-8 to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

IC50 Calculation: Normalize the data to the untreated control and plot cell viability against the logarithm of the compound concentration. The IC50 value is the concentration at which there is a 50% reduction in cell viability.[4][5][11][12]

Apoptosis Assay using Annexin V and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[7] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[6][7] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus marking late apoptotic and necrotic cells.[7]

Protocol Outline:

-

Cell Treatment: Treat cancer cells with the compound at a concentration around its IC50 value for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[7]

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the kit manufacturer's protocol.[13]

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[13][14]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[7][13]

Cell Cycle Analysis using Propidium Iodide Staining

Dysregulation of the cell cycle is a hallmark of cancer.[8] This assay determines the phase of the cell cycle at which a compound may be exerting its effect. The DNA content of cells is stained with a fluorescent dye like propidium iodide, and the fluorescence intensity, which is proportional to the amount of DNA, is measured by flow cytometry.[8][9][15]

Protocol Outline:

-

Cell Treatment: Treat cancer cells with the compound for a duration that allows for at least one cell cycle to complete (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase (to prevent staining of double-stranded RNA).

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[10][15]

Visualizing Experimental Workflows

General Workflow for In Vitro Compound Screening

Caption: General workflow for in vitro screening of a novel compound.

Apoptosis Assay Workflow

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Cell Cycle Analysis Workflow

Caption: Workflow for cell cycle analysis using PI staining.

While there is no specific information on the activity of this compound in cancer cell lines, the methodologies outlined above provide a robust framework for the initial investigation of any novel compound in the context of oncology research.

References

- 1. Inhibitors & Agonists | DC Chemicals [dcchemicals.com]

- 2. Antibiotics and Antivirals | DC Chemicals [dcchemicals.com]

- 3. Products | DC Chemicals [dcchemicals.com]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. revvity.com [revvity.com]

- 11. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. Apoptosis Protocols | USF Health [health.usf.edu]

- 15. youtube.com [youtube.com]

The Discovery and Synthesis of TP0586532: A Novel Non-hydroxamate LpxC Inhibitor for Gram-Negative Infections

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

In the global battle against antimicrobial resistance, novel therapeutic agents targeting unexploited pathways in pathogenic bacteria are critically needed. This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical evaluation of TP0586532, a potent, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC). LpxC is an essential enzyme in the biosynthesis of lipopolysaccharide (LPS), a key component of the outer membrane of most Gram-negative bacteria. TP0586532 demonstrates significant in vitro activity against a range of Gram-negative pathogens, including carbapenem-resistant Enterobacteriaceae, and has shown efficacy in preclinical in vivo models of infection. This guide details the mechanism of action, quantitative biological data, experimental protocols, and the synthetic route of TP0586532, offering valuable insights for researchers and professionals in the field of antibacterial drug development.

Introduction: The Imperative for New Antibacterials

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a severe threat to global public health. Organisms such as carbapenem-resistant Enterobacteriaceae (CRE) are responsible for a growing number of life-threatening infections with limited treatment options. This has spurred the search for novel antibacterial agents with new mechanisms of action that can circumvent existing resistance pathways.

One promising and well-validated target is the LpxC enzyme. LpxC catalyzes the first committed and irreversible step in the biosynthesis of Lipid A, the hydrophobic anchor of LPS.[1] Inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to cell death. While several LpxC inhibitors have been developed, many have been hampered by off-target toxicities, often attributed to their hydroxamate-based zinc-binding moieties.

TP0586532, developed by Taisho Pharmaceutical, represents a significant advancement as a non-hydroxamate LpxC inhibitor.[2][3] This design strategy aims to mitigate the potential for toxicity associated with earlier generation LpxC inhibitors while retaining potent antibacterial activity.

Mechanism of Action: Targeting the Lipid A Biosynthesis Pathway

TP0586532 exerts its bactericidal effect by specifically inhibiting the LpxC enzyme. LpxC is a cytosolic zinc-dependent metalloenzyme that deacetylates UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, a crucial step in the Raetz pathway of Lipid A biosynthesis.[4][5] By blocking this step, TP0586532 prevents the formation of Lipid A and, consequently, the assembly of a functional LPS layer in the outer membrane of Gram-negative bacteria. This disruption of the outer membrane leads to increased permeability and ultimately, bacterial cell death.

References

- 1. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sophion.com [sophion.com]

- 3. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. uniprot.org [uniprot.org]

Preclinical Profile of TP0586532: A Novel Non-hydroxamate LpxC Inhibitor for Gram-Negative Infections

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TP0586532 is a novel, investigational, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a key enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.[1] Developed by Taisho Pharmaceutical, this compound represents a promising new approach to combatting multidrug-resistant Gram-negative infections, including those caused by carbapenem-resistant Enterobacteriaceae.[2][3] Preclinical data demonstrate that TP0586532 possesses potent in vitro and in vivo antibacterial activity, reduces the release of pro-inflammatory LPS, and exhibits a favorable safety profile, distinguishing it from earlier LpxC inhibitors that were hindered by cardiovascular toxicity.[1] This technical guide provides a comprehensive overview of the preclinical data for TP0586532, including detailed experimental protocols and data presented for clear interpretation.

Mechanism of Action

TP0586532 exerts its bactericidal effects by selectively inhibiting LpxC, a zinc-dependent metalloenzyme essential for the synthesis of Lipid A, the hydrophobic anchor of LPS which forms the outer leaflet of the outer membrane of most Gram-negative bacteria.[1] By blocking this initial committed step in the LPS biosynthetic pathway, TP0586532 disrupts the integrity of the bacterial outer membrane, leading to cell death. This targeted mechanism is specific to Gram-negative bacteria, as LpxC is highly conserved across these species and absent in Gram-positive bacteria.[4]

In Vitro Antibacterial Activity

The in vitro potency of TP0586532 has been evaluated against a broad range of clinical isolates, including multidrug-resistant strains.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of TP0586532 against various Gram-negative pathogens.

| Bacterial Species | Strain Type | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | ESBL-producing | - | - | 2 |

| Klebsiella pneumoniae | ESBL-producing | - | - | 4 |

| Klebsiella pneumoniae | Carbapenem-resistant | - | - | 4 |

Data sourced from Fujita K, et al. The Journal of Antibiotics, 2021.[3]

Experimental Protocols

MIC Determination: MICs were determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Bacterial strains were grown to logarithmic phase and diluted in cation-adjusted Mueller-Hinton broth. The bacterial suspension was added to microtiter plates containing serial twofold dilutions of TP0586532. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

In Vivo Efficacy

TP0586532 has demonstrated significant efficacy in various murine infection models, highlighting its potential for treating systemic and localized Gram-negative infections.

Murine Systemic Infection Model

| Pathogen | Mouse Strain | Efficacy Endpoint | ED₅₀ (mg/kg) |

| E. coli 5799 | ICR, female | Survival | - |

| K. pneumoniae 4102 | ICR, female | Survival | - |

Detailed ED₅₀ values were not publicly available in the reviewed literature.

Murine Urinary Tract Infection Model

| Pathogen | Mouse Strain | Efficacy Endpoint | Bacterial Load Reduction |

| Meropenem- or ciprofloxacin-resistant strains | - | CFU/bladder | Significant |

Murine Lung Infection Model

| Pathogen | Mouse Strain | Efficacy Endpoint | Bacterial Load Reduction |

| Meropenem- or ciprofloxacin-resistant strains | - | CFU/lung | Significant |

Experimental Protocols

Murine Systemic Infection Model: Female ICR mice were intraperitoneally infected with a lethal dose of E. coli or K. pneumoniae. TP0586532 was administered subcutaneously or intravenously at various doses at 1 and 4 hours post-infection. The survival of the mice was monitored for 7 days, and the 50% effective dose (ED₅₀) was calculated.

Murine Urinary Tract Infection Model: Mice were anesthetized, and a catheter was inserted into the bladder via the urethra. A suspension of a pathogenic bacterial strain was instilled into the bladder. TP0586532 was administered at specified doses and time points. At the end of the treatment period, the bladders were aseptically removed, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/bladder).

Murine Lung Infection Model: Mice were rendered neutropenic by intraperitoneal injection of cyclophosphamide. The animals were then intranasally inoculated with a suspension of a pathogenic bacterial strain. TP0586532 was administered at various doses. At 24 hours post-infection, the lungs were harvested, homogenized, and the bacterial burden (CFU/lung) was determined by plating serial dilutions.

Impact on LPS Release and Inflammatory Response

A key feature of TP0586532 is its ability to inhibit the release of LPS, a potent endotoxin that can trigger a severe inflammatory response, leading to sepsis and septic shock.

In Vitro and In Vivo LPS and IL-6 Reduction

Studies have shown that TP0586532 significantly reduces the amount of LPS released from K. pneumoniae both in vitro and in the lungs of infected mice.[5][6] This is in contrast to other antibiotics like meropenem and ciprofloxacin, which can lead to an initial increase in LPS release as they kill bacteria.[5] Consequently, TP0586532 treatment was associated with lower levels of the pro-inflammatory cytokine IL-6 in the lungs of infected mice compared to treatment with meropenem or ciprofloxacin.[5]

Experimental Protocols

In Vitro LPS Release Assay: K. pneumoniae cultures were treated with TP0586532, meropenem, or ciprofloxacin at multiples of their MICs. At various time points, the culture supernatants were collected, and the amount of free LPS was quantified using a Limulus Amebocyte Lysate (LAL) assay.

In Vivo LPS and IL-6 Measurement: In the murine lung infection model, after the treatment period, bronchoalveolar lavage (BAL) fluid was collected from the lungs of the mice. The BAL fluid was then analyzed for LPS content using an LAL assay and for IL-6 levels using a specific enzyme-linked immunosorbent assay (ELISA).

Synergistic Activity

TP0586532 has been shown to act synergistically with other antibiotics, such as meropenem, against carbapenem-resistant Enterobacteriaceae.[7] This suggests that TP0586532 may have the potential to restore the activity of existing antibiotics against resistant strains.

Checkerboard and Time-Kill Assays

Checkerboard assays demonstrated that the combination of TP0586532 and meropenem resulted in synergistic or additive effects against a majority of tested carbapenem-resistant K. pneumoniae and E. coli strains.[7] Time-kill experiments further confirmed that the combination therapy enhances the bactericidal activity of meropenem.[7]

Experimental Protocols

Checkerboard Assay: The synergistic activity was evaluated using a checkerboard broth microdilution method. Serial dilutions of TP0586532 were tested in combination with serial dilutions of another antibiotic against the bacterial isolates. The fractional inhibitory concentration (FIC) index was calculated to determine synergy (FIC ≤ 0.5), additivity (0.5 < FIC ≤ 4), or antagonism (FIC > 4).

Time-Kill Assay: Bacterial cultures were exposed to TP0586532 alone, another antibiotic alone, or a combination of both at specific concentrations. At various time points, samples were collected, serially diluted, and plated to determine the number of viable bacteria. A synergistic effect is defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.

Conclusion

The preclinical data for TP0586532 strongly support its continued development as a novel antibacterial agent for the treatment of serious Gram-negative infections. Its unique, non-hydroxamate structure allows for potent LpxC inhibition without the cardiovascular safety concerns that have plagued previous compounds in this class. The in vitro and in vivo efficacy against multidrug-resistant pathogens, coupled with its ability to reduce LPS-mediated inflammation and synergize with existing antibiotics, positions TP0586532 as a promising candidate to address the urgent unmet medical need for new treatments for Gram-negative bacterial infections. Further clinical investigation is warranted to establish its safety and efficacy in humans.

References

- 1. TP0586532 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. TP0586532, a non-hydroxamate LpxC inhibitor, has in vitro and in vivo antibacterial activities against Enterobacteriaceae - ProQuest [proquest.com]

- 4. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TP0586532, a non-hydroxamate LpxC inhibitor, reduces LPS release and IL-6 production both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TP0586532, a non-hydroxamate LpxC inhibitor, reduces LPS release and IL-6 production both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

No Publicly Available Safety and Toxicity Data for TP0586352

A comprehensive search for the safety and toxicity profile of the compound designated TP0586352 has yielded no publicly available data. As a result, the creation of an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, is not possible at this time.

Extensive searches for "this compound safety profile," "this compound toxicity studies," "this compound mechanism of action," and related queries across scientific databases and the public domain did not retrieve any specific information for a compound with this identifier. The lack of accessible research indicates that this compound may be an early-stage investigational compound with data that has not yet been published, a proprietary molecule with confidential data, or an internal designation not used in public disclosures.

Without foundational information such as the compound's biological target, mechanism of action, or therapeutic area, it is impossible to provide the requested detailed analysis. The core requirements of the prompt, including the summarization of quantitative data in tables, detailing of experimental protocols, and visualization of signaling pathways, are all contingent on the availability of this primary research data.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

-

Verify the compound identifier: Ensure that "this compound" is the correct and publicly used designation.

-

Consult internal or proprietary databases: If this compound is part of an internal research program, relevant data may exist in confidential company or institutional repositories.

-

Monitor scientific literature and conference proceedings: Future publications or presentations may disclose data on this compound.

Until such information becomes publicly available, a comprehensive safety and toxicity profile as requested cannot be constructed.

Methodological & Application

Application Notes and Protocols for TP0586352: Information Not Publicly Available

Despite a comprehensive search for the experimental protocol for cell culture designated as TP0586352, no specific information, data, or methodologies associated with this identifier are publicly available. It is likely that "this compound" represents an internal code or designation for a proprietary experimental protocol developed within a private research, industrial, or institutional setting.

The creation of detailed application notes, experimental protocols, and visualizations as requested is contingent upon the availability of specific procedural details, quantitative data, and associated signaling pathways. Without access to the source document or data for this compound, it is not possible to generate the requested content.

For researchers, scientists, and drug development professionals seeking information on cell culture protocols, a wealth of public resources is available. These include, but are not limited to:

-

Peer-Reviewed Scientific Literature: Journals such as Nature Protocols, Cell, Nature Methods, and others frequently publish detailed experimental protocols for a wide range of cell culture applications.

-

Protocol Repositories: Online databases like Protocol Exchange, JoVE (Journal of Visualized Experiments), and Cold Spring Harbor Protocols offer extensive collections of detailed, step-by-step experimental procedures.

-

Supplier and Manufacturer Resources: Companies that provide cell culture reagents, media, and equipment often furnish detailed protocols and application notes for their products.

-

Institutional Websites: Many academic and research institutions make their standard operating procedures and experimental protocols publicly accessible.

To obtain the specific details of protocol this compound, it would be necessary to contact the originating institution or organization that developed and designated the protocol with this identifier.

For general informational purposes, a fundamental cell culture workflow is outlined below. This is a generic representation and does not reflect the specific, and likely more complex, details of the unavailable this compound protocol.

General Cell Culture Workflow

The following diagram illustrates a standard workflow for mammalian cell culture, from thawing cryopreserved cells to their expansion and subsequent use in experiments.

Caption: A generalized workflow for routine mammalian cell culture.

Application Notes and Protocols for Western Blot Analysis of TP0586352, a Hypothetical PI3K Inhibitor

Disclaimer: The compound "TP0586352" is not a recognized chemical entity based on a comprehensive search of scientific and chemical databases. Therefore, this document provides a representative application note and protocol for a hypothetical small molecule inhibitor, herein named This compound , designed to target the Phosphoinositide 3-kinase (PI3K) pathway. The experimental details are based on the well-characterized, reversible PI3K inhibitor, LY294002, and are intended to serve as a template for researchers working with similar inhibitors.

Audience: This document is intended for researchers, scientists, and drug development professionals familiar with cell culture and biochemical techniques.

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers and other diseases, making it a prime target for therapeutic intervention. This compound is a hypothetical, potent, and selective inhibitor of Class I PI3Ks. By competing with ATP for the binding site on the p110 catalytic subunit of PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the downstream activation of Akt and its subsequent effectors.

Western blotting is a fundamental technique to elucidate the mechanism of action of PI3K inhibitors like this compound. This method allows for the specific detection and semi-quantitative analysis of the phosphorylation status of key proteins within the PI3K/Akt/mTOR pathway, thereby providing a direct measure of the inhibitor's efficacy in a cellular context. These application notes provide a detailed protocol for utilizing Western blotting to assess the inhibitory activity of this compound on the PI3K signaling pathway.

Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the inhibitory action of the hypothetical compound this compound.

Application Notes and Protocols for TP0586352 in In Vivo Mouse Models

Initial Search and Information Scarcity

Extensive searches for the compound "TP0586352" did not yield specific information regarding its mechanism of action, signaling pathways, or established protocols for in vivo mouse model studies. The identifier "this compound" does not correspond to any publicly available data on a therapeutic agent or research compound. It is possible that this is an internal development code, a novel compound with research yet to be published, or a typographical error.

Therefore, the following application notes and protocols are based on generalized best practices for utilizing a novel small molecule inhibitor in preclinical mouse models. Researchers must adapt these guidelines based on the specific physicochemical properties, mechanism of action, and preliminary in vitro data for this compound.

I. General Application Notes

Before initiating in vivo studies, a comprehensive understanding of the compound's characteristics is essential.

1. Compound Profiling:

-

Mechanism of Action: A clear understanding of the molecular target and signaling pathway is critical for selecting appropriate cancer models and pharmacodynamic markers.

-

Pharmacokinetics (PK): Preliminary PK studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile are necessary to inform dosing schedules.

-

Solubility and Formulation: The solubility of this compound will dictate the appropriate vehicle for in vivo administration. Common vehicles include saline, PBS, DMSO, or mixtures with agents like Tween® 80 or PEG400. The final formulation should be sterile and non-toxic to the animals.

2. Mouse Model Selection:

-

Syngeneic Models: Useful for studying the interaction of the compound with a competent immune system.

-

Xenograft Models (Cell Line-Derived or Patient-Derived): To be used if the target of this compound is human-specific. The choice of cell line should be based on the expression and/or mutation status of the target pathway.

-

Genetically Engineered Mouse Models (GEMMs): These models can recapitulate human cancer development and are valuable for studying the compound's effect in a more physiologically relevant context.

II. Experimental Protocols

The following are generalized protocols that should be optimized for this compound.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Methodology:

-

Animal Strain: Select an appropriate mouse strain (e.g., BALB/c, C57BL/6, or immunodeficient strains like NSG or NOD/SCID for xenografts).

-

Group Size: Use 3-5 mice per dose group.

-

Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., by a factor of 2 or using a modified Fibonacci sequence).

-

Administration Route: The route of administration (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV)) should be based on the compound's properties and intended clinical use.

-

Dosing Schedule: Administer the compound daily, twice daily, or on an intermittent schedule for a defined period (e.g., 14-28 days).

-

Monitoring:

-

Body Weight: Measure daily. A weight loss of >15-20% is often a sign of toxicity.

-

Clinical Signs: Observe for changes in behavior, appearance, and activity.

-

Hematology and Clinical Chemistry: Collect blood at the end of the study to assess for organ toxicity.

-

Histopathology: Perform necropsy and collect major organs for histopathological analysis.

-

Data Presentation: MTD Study

| Dose Group (mg/kg) | Administration Route | Dosing Schedule | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Key Hematological/Biochemical Findings |

| Vehicle Control | e.g., PO | e.g., Daily for 14 days | |||

| 1 | e.g., PO | e.g., Daily for 14 days | |||

| 5 | e.g., PO | e.g., Daily for 14 days | |||

| 10 | e.g., PO | e.g., Daily for 14 days | |||

| 25 | e.g., PO | e.g., Daily for 14 days | |||

| 50 | e.g., PO | e.g., Daily for 14 days |

Protocol 2: Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.

Methodology:

-

Cell Line and Implantation: Implant a suitable number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6) subcutaneously into the flank of immunodeficient mice.

-

Tumor Growth Monitoring: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width^2).

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (n=8-10 mice per group).

-

Treatment: Administer this compound at one or more doses below the MTD, along with a vehicle control group.

-

Endpoints:

-

Tumor Growth Inhibition (TGI): The primary endpoint is typically the change in tumor volume over time.

-

Body Weight and Clinical Signs: Monitor for toxicity.

-

Pharmacodynamics: At the end of the study, collect tumors and other tissues to assess target engagement and downstream pathway modulation (e.g., by Western blot, IHC, or qPCR).

-

Data Presentation: Efficacy Study

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | e.g., Daily | 0 | ||

| This compound | e.g., 10 | e.g., Daily | |||

| This compound | e.g., 25 | e.g., Daily | |||

| Positive Control |

III. Visualization of Experimental Workflow and Potential Signaling Pathway

Hypothetical Signaling Pathway for a Kinase Inhibitor

Assuming this compound is a kinase inhibitor targeting a key oncogenic pathway, a potential mechanism of action could involve the inhibition of a receptor tyrosine kinase (RTK) and its downstream signaling cascades, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Caption: Hypothetical signaling pathway for this compound as a Receptor Tyrosine Kinase inhibitor.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for preclinical evaluation of a novel compound.

Caption: Standard workflow for in vivo evaluation of a novel therapeutic compound.

TP0586352 solubility and preparation for experiments

An extensive search for information regarding the compound "TP0586352" has been conducted, and at present, there is no publicly available data on its chemical properties, solubility, or biological activity. Searches in chemical databases, patent repositories, and scientific literature did not yield any specific information for a compound with this identifier.

This suggests that "this compound" may be an internal development code, a compound that has not yet been disclosed in public forums, or a potential typographical error in the identifier.

Without fundamental information about the nature of this compound, it is not possible to provide the detailed application notes, experimental protocols, and visualizations as requested. To proceed, clarification on the identity of the compound is required. Please verify the identifier and, if possible, provide any of the following information:

-

Chemical Name or IUPAC Name

-

Chemical Structure (e.g., SMILES or InChI string)

-

CAS Number

-

Any associated patent numbers or literature references

-

The general class of compound (e.g., kinase inhibitor, receptor agonist, etc.)

Once more specific information is available, the requested detailed application notes and protocols can be developed.

Application Notes and Protocols: Determining Cell Line Sensitivity to Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for identifying and characterizing cell lines sensitive to novel therapeutic compounds. While specific data for TP0586352 is not yet publicly available, this document outlines the standardized methodologies and data presentation formats that can be applied to evaluate the efficacy of any new chemical entity. The protocols described herein cover essential experiments for determining compound sensitivity, and the provided templates offer a clear structure for data presentation and visualization of associated biological pathways.

Data Presentation: Summarizing Quantitative Data

A crucial step in drug discovery is the quantitative assessment of a compound's activity across a panel of cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to determine the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation. Summarizing this data in a structured table allows for easy comparison of sensitivities across different cell lines.

Table 1: Hypothetical IC50 Values for a Novel Compound Across a Panel of Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| A549 | Non-Small Cell Lung Cancer | 1.2 | - |

| MCF7 | Breast Cancer | 0.5 | High Sensitivity |

| MDA-MB-231 | Breast Cancer | 5.8 | Moderate Sensitivity |

| HCT116 | Colon Cancer | 0.9 | High Sensitivity |

| HT-29 | Colon Cancer | 8.1 | Low Sensitivity |

| U87 MG | Glioblastoma | 12.5 | Resistant |

| PC-3 | Prostate Cancer | 3.2 | Moderate Sensitivity |

| DU145 | Prostate Cancer | 7.4 | Low Sensitivity |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections provide step-by-step methodologies for key experiments used to assess cell line sensitivity to a novel compound.

Cell Culture and Maintenance

Objective: To maintain healthy and viable cell cultures for downstream experiments.

Materials:

-

Basal medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T25, T75)

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture cells in the appropriate basal medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells when they reach 80-90% confluency.

-

To subculture, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with fresh medium, centrifuge the cell suspension, and resuspend the cell pellet in a new flask with fresh medium.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of a compound on cell proliferation and viability.

Materials:

-

96-well plates

-

Compound stock solution (dissolved in a suitable solvent like DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the overnight medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubate the plate for the desired treatment duration (e.g., 48, 72 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilize the formazan crystals by adding the solubilization solution and incubating for a further 4-18 hours in the dark.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualization of Signaling Pathways and Workflows

Visualizing complex biological pathways and experimental workflows can greatly enhance understanding. The following diagrams are generated using Graphviz (DOT language) to illustrate a hypothetical signaling pathway that could be targeted by a novel compound and the general workflow for assessing drug sensitivity.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a simplified signaling cascade often dysregulated in cancer, which could be a target for a therapeutic agent.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a novel compound.

Experimental Workflow for Determining Compound Sensitivity

This diagram outlines the key steps in the experimental process for identifying cell lines sensitive to a new drug.

Caption: General experimental workflow for IC50 determination.

TP0586352: Application in Combination Therapy for Bacterial Infections

A Note to Researchers, Scientists, and Drug Development Professionals

The initial request for application notes and protocols for TP0586352 in combination with other chemotherapy agents requires clarification. Our comprehensive search of the available scientific literature indicates that This compound is an investigational antibiotic agent, not a chemotherapy agent for the treatment of cancer. Therefore, this document will focus on the established mechanism of action of this compound and its potential application in combination with other antibacterial agents, as this aligns with the current scientific understanding of this compound.

There is currently no publicly available data on the use of this compound in combination with traditional cancer chemotherapy agents. The information presented herein is based on the known antibacterial properties of this compound.

Introduction to this compound

This compound is a novel, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC) developed by Taisho Pharmaceutical.[1][2] LpxC is an essential enzyme in the biosynthesis of lipopolysaccharide (LPS), a critical component of the outer membrane of Gram-negative bacteria. By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to bacterial cell death. This mechanism of action makes it a promising candidate for treating infections caused by multidrug-resistant Gram-negative pathogens, including carbapenem-resistant Klebsiella pneumoniae.[3][4] The development of this compound is currently in the discovery phase.[1]

Mechanism of Action: LpxC Inhibition

The signaling pathway targeted by this compound is the lipid A biosynthesis pathway, which is crucial for the formation of LPS. LpxC catalyzes the second step in this pathway.

Caption: Inhibition of LpxC by this compound blocks Lipid A biosynthesis.

Potential for Combination Therapy in Bacterial Infections

Given that this compound targets a novel pathway, there is a strong rationale for investigating its use in combination with other classes of antibiotics. The goal of such a combination would be to:

-

Achieve synergistic bactericidal activity: Combining agents with different mechanisms of action can lead to more effective killing of bacteria.

-

Prevent the emergence of resistance: Targeting multiple pathways simultaneously can reduce the likelihood of bacteria developing resistance.

-

Broaden the spectrum of activity: Combining this compound with agents active against Gram-positive bacteria or other classes of Gram-negative bacteria could provide broader empirical coverage.

Potential Combination Agents:

| Antibiotic Class | Mechanism of Action | Rationale for Combination with this compound |

| Beta-lactams | Inhibit cell wall synthesis | Dual attack on the bacterial envelope (outer membrane and cell wall). |

| Aminoglycosides | Inhibit protein synthesis | Complementary mechanisms targeting different essential bacterial processes. |

| Fluoroquinolones | Inhibit DNA replication | Targeting DNA integrity in addition to the outer membrane. |

| Polymyxins | Disrupt the outer membrane | Potentially synergistic disruption of the bacterial outer membrane. |

Experimental Protocols for Investigating Antibacterial Combinations

The following are generalized protocols for evaluating the efficacy of this compound in combination with other antibiotics.

Checkerboard Assay for Synergy Analysis

This assay is used to determine the nature of the interaction between two antimicrobial agents (synergistic, additive, indifferent, or antagonistic).

Workflow:

Caption: Workflow for the checkerboard synergy assay.

Methodology:

-

Prepare Materials:

-

96-well microtiter plates.

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium.

-

Stock solutions of this compound and the second antibiotic.

-

A standardized inoculum of the test bacterium (e.g., 5 x 10^5 CFU/mL).

-

-

Plate Setup:

-

Prepare serial twofold dilutions of this compound along the x-axis of the microtiter plate.

-

Prepare serial twofold dilutions of the second antibiotic along the y-axis.

-

The final volume in each well should be 100 µL, containing a unique combination of concentrations of the two drugs.

-

Include wells with each drug alone to determine the Minimum Inhibitory Concentration (MIC) of each individual agent.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC for each drug alone and for each combination by visual inspection of turbidity.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

-

FIC of Drug A = (MIC of A in combination) / (MIC of A alone)

-

FIC of Drug B = (MIC of B in combination) / (MIC of B alone)

-

-

Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.

-

Interpret the FICI:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 1.0: Additive

-

1.0 < FICI ≤ 4.0: Indifference

-

FICI > 4.0: Antagonism

-

-

Time-Kill Assay

This assay assesses the bactericidal activity of antimicrobial agents over time.

Methodology:

-

Prepare Cultures:

-

Grow an overnight culture of the test bacterium.

-

Dilute the culture in fresh MHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.

-

-

Treatment:

-

Set up flasks containing the bacterial culture with:

-

No antibiotic (growth control).

-

This compound at a specified concentration (e.g., 1x or 2x MIC).

-

The second antibiotic at a specified concentration.

-

The combination of this compound and the second antibiotic.

-

-

-

Sampling and Plating:

-

Incubate the flasks at 37°C with shaking.

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots and plate onto agar plates.

-

-

Data Analysis:

-

Incubate the agar plates overnight and count the number of colonies to determine the CFU/mL at each time point.

-

Plot the log10 CFU/mL versus time for each treatment condition.

-

Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

-

Concluding Remarks

This compound represents a promising new class of antibiotics with a novel mechanism of action against Gram-negative bacteria. While there is no evidence to support its use in cancer chemotherapy, its unique properties make it a strong candidate for combination therapy with other antibiotics to combat multidrug-resistant infections. The protocols outlined above provide a framework for the preclinical evaluation of such combinations. Further research is necessary to identify optimal partner agents and to translate these findings into clinical applications.

References

Application Notes and Protocols for Developing a TP0586352-Resistant Gram-Negative Bacterial Strain

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0586352 is a novel, non-hydroxamate inhibitor of the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1] LpxC is a crucial zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of virtually all Gram-negative bacteria.[1][2][3][4][5][6][7][8][9] The inhibition of this essential pathway disrupts the integrity of the bacterial outer membrane, leading to cell death.[6] This unique mechanism of action makes this compound a promising candidate for combating multidrug-resistant Gram-negative infections, including those caused by carbapenem-resistant Klebsiella pneumoniae.

The development of bacterial resistance to new antimicrobial agents is a significant concern in drug development. Understanding the potential mechanisms of resistance to this compound is critical for predicting its long-term efficacy and for the development of strategies to overcome resistance. These application notes provide a comprehensive guide to developing and characterizing a this compound-resistant Gram-negative bacterial strain in a laboratory setting.

LpxC Signaling Pathway in Lipid A Biosynthesis

The LpxC enzyme is a key component of the lipid A biosynthetic pathway, which is essential for the formation of the outer membrane in Gram-negative bacteria. The pathway begins with the acylation of UDP-N-acetylglucosamine and proceeds through a series of enzymatic steps to produce lipid A.

Caption: The LpxC-dependent pathway for lipid A biosynthesis in Gram-negative bacteria.

Potential Mechanisms of Resistance to LpxC Inhibitors

Several mechanisms have been identified that can lead to resistance to LpxC inhibitors. These can be broadly categorized as target modification, target overexpression, changes in drug efflux, and alterations in related metabolic pathways.

| Resistance Mechanism | Gene(s) Involved | Description of Change | Consequence |

| Target Modification | lpxC | Point mutations in the lpxC gene. | Altered LpxC enzyme structure, leading to reduced binding affinity of this compound.[10][11] |

| Target Overexpression | lpxC | Mutations in the ribosomal binding site upstream of lpxC. | Increased expression of the LpxC enzyme, requiring higher concentrations of the inhibitor for the same effect.[10] |

| Increased Drug Efflux | mexAB-oprM, mexCD-oprJ, mexEF-oprN (in P. aeruginosa) | Upregulation of efflux pump expression. | Active transport of this compound out of the bacterial cell, reducing its intracellular concentration.[10] |

| Metabolic Bypass/Alteration | fabZ, fabG | Mutations in genes involved in fatty acid biosynthesis. | Alterations in the balance of fatty acid and lipid A biosynthesis, compensating for LpxC inhibition.[2][10][11][12] |

| Global Cellular Response | thrS | Mutations in the threonyl-tRNA synthetase gene. | Reduced protein synthesis and slower cell growth, allowing tolerance to decreased lipid A biosynthesis.[2][12] |

Experimental Workflow for Developing a this compound-Resistant Strain

The development of a resistant bacterial strain is typically achieved through continuous exposure to increasing concentrations of the antimicrobial agent. This process selects for spontaneous mutants with reduced susceptibility.

Caption: Experimental workflow for generating a this compound-resistant bacterial strain.

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of the parental bacterial strain.

Materials:

-

Parental strain of Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Prepare Bacterial Inoculum:

-

Inoculate a single colony of the parental strain into 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).

-

Dilute the bacterial suspension in fresh CAMHB to a final concentration of approximately 5 x 105 CFU/mL.

-

-

Prepare this compound Dilutions:

-

Perform a two-fold serial dilution of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well of the 96-well plate containing the this compound dilutions.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the OD600 using a microplate reader.

-

Protocol 2: Generation of a this compound-Resistant Strain by Serial Passage

Objective: To select for spontaneous mutants with reduced susceptibility to this compound through continuous exposure.

Materials:

-

Parental bacterial strain

-

This compound stock solution

-

CAMHB

-

Sterile culture tubes or flasks

-

Incubator with shaking

-

Agar plates (CAMH Agar)

Procedure:

-

Initial Culture:

-

Inoculate the parental strain into CAMHB containing this compound at a sub-inhibitory concentration (e.g., 0.25x or 0.5x the MIC).

-

Incubate at 37°C with shaking for 24 hours.

-

-

Serial Passaging:

-

After 24 hours, dilute the culture 1:100 into fresh CAMHB containing the same concentration of this compound.

-

Continue this daily passaging for 3-4 days to allow the bacteria to adapt.

-

-

Increasing Drug Concentration:

-

After the initial adaptation period, gradually increase the concentration of this compound in the culture medium. This can be done in a stepwise manner (e.g., increasing by a factor of 1.5 to 2 every 3-4 days).

-

Monitor the growth of the culture daily. If there is no growth, the concentration increase was too high. In this case, return to the previous concentration and attempt a smaller increase.

-

-

Isolation of Resistant Mutants:

-

Continue the serial passage with increasing concentrations of this compound until the bacteria can grow at a concentration significantly higher than the initial MIC (e.g., >8x the MIC).

-

Plate a dilution of the culture from the highest tolerated concentration onto CAMH agar plates containing the same concentration of this compound.

-

Incubate at 37°C for 24-48 hours until single colonies are visible.

-

-

Confirmation and Storage:

-

Select several individual colonies and confirm their resistance by re-determining the MIC as described in Protocol 1.

-

Once a stable resistant mutant is confirmed, prepare a frozen stock in CAMHB with 15-20% glycerol and store at -80°C.

-

Protocol 3: Characterization of the Resistant Strain

Objective: To identify the genetic and phenotypic changes responsible for resistance to this compound.

Materials:

-

This compound-resistant and parental bacterial strains

-

DNA extraction kit

-

PCR reagents and primers for lpxC, fabZ, fabG, thrS, and efflux pump regulator genes

-

Sanger sequencing services or next-generation sequencing platform

-

RNA extraction kit

-

qRT-PCR reagents and primers

-

Materials for efflux pump assays (e.g., fluorescent substrates like ethidium bromide)

Procedure:

-

Genomic Analysis:

-

Extract genomic DNA from both the parental and resistant strains.

-

Amplify the lpxC gene and its upstream regulatory region using PCR. Sequence the PCR products to identify any mutations.

-

Similarly, sequence other genes known to be involved in LpxC inhibitor resistance, such as fabZ, fabG, and thrS.

-

For a more comprehensive analysis, perform whole-genome sequencing of the resistant strain and compare it to the parental strain to identify all potential resistance-conferring mutations.

-

-

Gene Expression Analysis:

-

Extract total RNA from mid-log phase cultures of both parental and resistant strains grown in the presence and absence of sub-MIC concentrations of this compound.

-